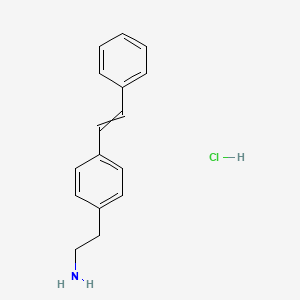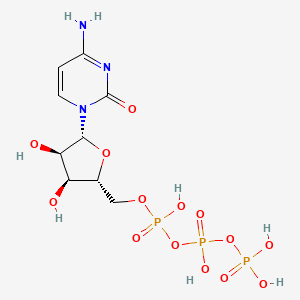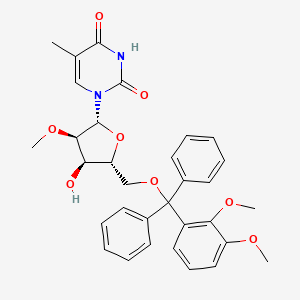![molecular formula C₁₂H₁₁ClO B1142566 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one CAS No. 854726-05-9](/img/structure/B1142566.png)
2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one, also known as 2-chloro-5,6-dihydro-1,1'-biphenyl-3-one, is an organic compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 200°C. This compound has been studied extensively in recent years due to its potential applications in a wide range of scientific fields.
科学的研究の応用
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one has a variety of scientific research applications. It has been used to study the properties of polymers, as well as to study the effects of various catalysts on the synthesis of polymers. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.
作用機序
The mechanism of action of 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of polymers, as well as other organic compounds. Additionally, it is thought that the compound may act as a proton donor, which would allow it to react with other molecules in order to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one are not fully understood. However, it is believed that the compound may have some effects on the body, as it has been used in the synthesis of a variety of pharmaceuticals. Additionally, it is thought that the compound may have some effects on the nervous system, as it has been used in the synthesis of some anti-anxiety medications.
実験室実験の利点と制限
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be used in a variety of different experiments. However, one of the main limitations of using this compound is that it is highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for research involving 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one. One potential area of research is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore the potential uses of the compound in the synthesis of polymers. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of other organic compounds.
合成法
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one can be synthesized using a variety of methods. One method involves the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with sodium hydroxide. This reaction produces an intermediate product, which can then be converted to the desired compound through a series of steps. Other methods of synthesis include the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with bromine, the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with zinc chloride, and the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with hydrochloric acid.
特性
IUPAC Name |
3-(2-chlorophenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLHJCDLKMQHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-cyclohexen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)


